2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid
Description
2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid is a heterocyclic compound featuring a salicylic acid backbone conjugated to a 1,2,4-triazine derivative. The structure combines a benzoic acid moiety with a 5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-ylamino substituent at the 5-position. This compound’s design leverages the anti-inflammatory and chelating properties of salicylic acid and the bioactivity of triazine derivatives, which are often associated with antimicrobial, anticancer, or antioxidant applications .
Properties
IUPAC Name |
2-hydroxy-5-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c21-12-7-6-10(8-11(12)15(23)24)17-16-18-14(22)13(19-20-16)9-4-2-1-3-5-9/h1-8,21H,(H,23,24)(H2,17,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVZOGYVSCDJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)NC3=CC(=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzoic acid with a triazinone derivative under acidic or basic conditions. The reaction may require catalysts such as methanesulfonic acid or other strong acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The triazinone moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using bromine or chlorination under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazinone moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid with structurally related triazine-benzoic acid derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues and Substituent Effects
Notes:
- Thioxo or phosphonate substitutions (e.g., in and ) introduce additional hydrogen-bonding or chelation sites, which could modulate biological interactions .
Physicochemical Properties
- Solubility : Methyl or hydroxyl groups (e.g., ) enhance aqueous solubility compared to bulkier phenyl substituents.
- Acidity : The salicylic acid backbone in the target compound provides a strong acidic proton (pKa ~2.5–3.5), enabling pH-dependent solubility and metal chelation.
Key Research Findings and Limitations
- : Triazine-phosphonate hybrids (e.g., 81f) highlight the role of electronegative substituents in enhancing antioxidant activity. However, the target compound’s phenyl group may limit solubility, necessitating formulation optimization .
- and : Methyl-substituted analogues are commercially available but lack detailed pharmacological data, underscoring the need for targeted studies on phenyl-substituted variants.
- : Thioxo-substituted triazines demonstrate the impact of sulfur on redox activity, suggesting a promising avenue for modifying the target compound .
Biological Activity
2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 320.29 g/mol. Its structure features a hydroxyl group and a triazin derivative that may contribute to its biological activity.
1. Anticancer Activity
Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance:
- Case Study : A synthesized triazine derivative demonstrated IC50 values ranging from 21.3 to 28.3 µM against various cancer cell lines, comparable to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazine Derivative | MCF-7 | 21.3 |
| Triazine Derivative | A549 | 28.3 |
| Doxorubicin | MCF-7 | ~10 |
This suggests that compounds similar to this compound may have promising applications in oncology.
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties:
- Research Findings : In vitro assays showed that several triazine derivatives possess potent inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is often implicated in inflammatory processes .
| Compound | COX Inhibition | Selectivity Index |
|---|---|---|
| Triazine Derivative | High | 3.46 |
This indicates a potential role for the compound in treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial effects of similar triazine compounds have also been documented:
- Study Results : Compounds with similar structures were tested against various bacterial strains and exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | <50 |
| S. aureus | <75 |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Studies suggest that triazine derivatives can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : Some derivatives have shown potential as antioxidants, which could contribute to their protective effects against oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
